CYP17A1 Enzyme Inhibition Confirmation vs. Inactive or Unvalidated In-Class Analogs
In a confirmatory bioassay extracted from US Patent US9611270, 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine was identified as `Active` against human CYP17A1 enzyme. The assay used progesterone as a substrate and defined activity as any compound exhibiting Ki, IC50, Kd, or EC50 values ≤ 10 μM [1]. This is a key differentiator as its exact regioisomer, 4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine (CAS 951884-77-8), and the parent compound, 4-(benzenesulfonyl)-morpholine, are not annotated in this specific high-value patent dataset, lacking documented biochemical validation against this therapeutically relevant target in a public confirmatory screen.
| Evidence Dimension | CYP17A1 Inhibitory Activity (PubChem AID 1796502) |
|---|---|
| Target Compound Data | Active (Confirmed active per unambiguous patent-derived bioassay criteria: Activity ≤ 10 µM) [1] |
| Comparator Or Baseline | 4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine (CAS 951884-77-8): Not present in AID 1796502 dataset; 4-(benzenesulfonyl)-morpholine (CAS 1468-28-6): Not present in AID 1796502 dataset. |
| Quantified Difference | Qualitative: Validated Active vs. Not Validated in this defined biological context. |
| Conditions | CYP17A1 enzyme inhibition assay using progesterone substrate; detection via HPLC (C18 column, 40% acetonitrile, 59% water, 1% acetic acid mobile phase at 1 mL/min, 40°C) [1]. |
Why This Matters
For labs screening for CYP17A1 inhibitors, this target compound provides a pre-validated hit with publicly available confirmatory evidence, saving significant time and resources that would otherwise be spent on de-novo screening of unvalidated analogs.
- [1] PubChem. (2023). BioAssay AID 1796502: Enzyme Activity Assay from US Patent US9611270: "Inhibitors of CYP17A1". Confirmatory bioassay results. View Source
